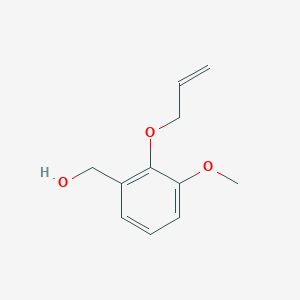

(2-(Allyloxy)-3-methoxyphenyl)methanol

Description

BenchChem offers high-quality (2-(Allyloxy)-3-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Allyloxy)-3-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-2-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h3-6,12H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHFLHKQVLGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254250 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-18-1 | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol, a valuable building block in organic synthesis. This document moves beyond a simple recitation of steps to offer a detailed rationale for the chosen synthetic strategy, an exhaustive experimental procedure, and comprehensive analytical characterization. The synthesis is approached as a two-step process commencing with the Williamson ether synthesis to form 2-(allyloxy)-3-methoxybenzaldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol. This guide is designed to equip researchers with the necessary knowledge and practical insights to successfully and safely execute this synthesis, troubleshoot potential issues, and accurately verify the final product.

Introduction and Strategic Overview

(2-(Allyloxy)-3-methoxyphenyl)methanol is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the presence of multiple functional groups: a reactive primary alcohol, an allyl ether which can undergo further transformations, and a substituted aromatic ring. This guide details a reliable and scalable two-step synthesis beginning from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

The chosen synthetic pathway involves:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of o-vanillin is alkylated with allyl bromide to form the intermediate, 2-(allyloxy)-3-methoxybenzaldehyde. This classic and robust reaction is highly efficient for the formation of ethers from phenols.[1][2][3]

-

Selective Reduction: The aldehyde functionality of the intermediate is then selectively reduced to a primary alcohol using sodium borohydride, a mild and effective reducing agent for this transformation.[4]

This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, (2-(Allyloxy)-3-methoxyphenyl)methanol, logically informs the selection of starting materials and reagents.

Caption: Retrosynthetic analysis of (2-(Allyloxy)-3-methoxyphenyl)methanol.

Synthetic Pathway and Mechanistic Insights

Step 1: Williamson Ether Synthesis of 2-(allyloxy)-3-methoxybenzaldehyde

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][5] The phenolic proton of o-vanillin is first abstracted by a base, typically potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired ether.

Mechanism:

-

Deprotonation: The weakly acidic phenolic proton of o-vanillin is removed by the base (K₂CO₃), forming a resonance-stabilized phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the primary carbon of allyl bromide in an SN2 fashion.

-

Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the allyl ether.

The use of a polar aprotic solvent like dimethylformamide (DMF) is advantageous as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thereby accelerating the reaction.

Step 2: Selective Reduction of 2-(allyloxy)-3-methoxybenzaldehyde

The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is a source of hydride ions (H⁻). The reaction mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde.

Mechanism:

-

Nucleophilic Attack: A hydride ion from the borohydride complex attacks the carbonyl carbon of the aldehyde.

-

Alkoxide Formation: This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (in this case, methanol), yielding the final alcohol product.

Sodium borohydride is a mild reducing agent and is selective for aldehydes and ketones, leaving the allyl ether and aromatic ring intact.

Detailed Experimental Protocol

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Allyl bromide is toxic, flammable, and a lachrymator.[8][9] Handle with extreme care.

-

Sodium borohydride is water-reactive and can release flammable hydrogen gas upon contact with water or acidic solutions.[10][11] It is also toxic if ingested or absorbed through the skin.[11]

Part A: Synthesis of 2-(allyloxy)-3-methoxybenzaldehyde

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Vanillin | 152.15 | 10.0 g | 0.0657 |

| Allyl Bromide | 120.98 | 9.5 g (6.7 mL) | 0.0785 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 0.0984 |

| Dimethylformamide (DMF) | - | 100 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-vanillin (10.0 g, 0.0657 mol) and anhydrous potassium carbonate (13.6 g, 0.0984 mol).

-

Add 100 mL of dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Slowly add allyl bromide (9.5 g, 6.7 mL, 0.0785 mol) to the reaction mixture dropwise over 10 minutes.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the starting o-vanillin spot is no longer visible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).[12]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-(allyloxy)-3-methoxybenzaldehyde, is obtained as a pale yellow oil and can be used in the next step without further purification if TLC shows a single major spot.

Part B: Synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(allyloxy)-3-methoxybenzaldehyde | 192.21 | (from Part A) | ~0.0657 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.5 g | 0.0661 |

| Methanol | - | 150 mL | - |

| Deionized Water | - | As needed | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Dissolve the crude 2-(allyloxy)-3-methoxybenzaldehyde from Part A in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.5 g, 0.0661 mol) to the solution in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the aldehyde starting material is consumed.

-

Carefully quench the reaction by slowly adding deionized water (approximately 50 mL) to decompose any unreacted sodium borohydride.

-

Acidify the mixture to pH ~5 with 1 M HCl.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to afford (2-(Allyloxy)-3-methoxyphenyl)methanol as a colorless to pale yellow oil.[13]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of (2-(Allyloxy)-3-methoxyphenyl)methanol

The identity and purity of the final product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

~7.0-6.8 (m, 3H, Ar-H)

-

~6.1-5.9 (m, 1H, -OCH₂-CH =CH₂)

-

~5.4-5.2 (m, 2H, -OCH₂-CH=CH ₂)

-

~4.7 (s, 2H, Ar-CH ₂-OH)

-

~4.6 (d, 2H, -O-CH ₂-CH=CH₂)

-

3.85 (s, 3H, -OCH ₃)

-

~2.0 (br s, 1H, -OH)

-

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

-

~150-145 (Ar-C-O)

-

~133 (-OCH₂-C H=CH₂)

-

~125-110 (Ar-C)

-

~117 (-OCH₂-CH=C H₂)

-

~70 (-O-C H₂-CH=CH₂)

-

~61 (Ar-C H₂-OH)

-

~56 (-OC H₃)

-

Infrared (IR) Spectroscopy

-

Broad O-H stretch: ~3400 cm⁻¹ (characteristic of an alcohol)[14][15]

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2950-2850 cm⁻¹

-

C=C stretch (alkene and aromatic): ~1600-1450 cm⁻¹

-

C-O stretch (alcohol and ether): ~1250-1050 cm⁻¹

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 194.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 176)

-

Loss of the allyl group (C₃H₅, m/z = 153)

-

Tropylium ion formation is possible for the aromatic portion.[16]

-

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Williamson Ether Synthesis | Insufficient reaction time or temperature. Inactive base. | Increase reaction time or temperature slightly (e.g., to 70°C). Ensure K₂CO₃ is anhydrous. |

| Low Yield in Reduction Step | Decomposition of NaBH₄. Insufficient reagent. | Ensure the reaction is kept cold during the addition of NaBH₄. Use a slight excess of NaBH₄. |

| Presence of Unreacted Aldehyde | Incomplete reduction. | Increase the reaction time for the reduction step. Add a small additional portion of NaBH₄. |

| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider preparative TLC for small-scale purification. |

Conclusion

This technical guide provides a robust and well-characterized two-step synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol from o-vanillin. By detailing the mechanistic underpinnings of each reaction and providing a comprehensive, step-by-step protocol, this document serves as a valuable resource for researchers in organic synthesis and drug development. The successful execution of this synthesis will provide access to a versatile chemical intermediate for a wide range of applications.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry. protocols.io. [Link]

-

Mishra, B., et al. (2007). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. [Link]

-

Koszelewski, D., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

- Google Patents. (2013). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

-

NIST WebBook. Benzyl alcohol. [Link]

- Google Patents. (1934).

-

ResearchGate. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

- Google Patents. (1937).

-

New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

-

New Jersey Department of Health. (2000). ALLYL BROMIDE HAZARD SUMMARY. [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: Allyl bromide. [Link]

-

PMC. (2018). Efficient conversion of aromatic and phenylpropanoid alcohols to acids by the cascade biocatalysis of alcohol and aldehyde dehydrogenases. [Link]

-

PMC. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. [Link]

-

UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Link]

-

American Chemical Society. (2016). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. [Link]

-

ResearchGate. (2014). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... [Link]

-

PubChem. 2-Allyl-3-methoxybenzaldehyde. [Link]

-

MDPI. (2023). A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. [Link]

-

ResearchGate. (2007). Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxide catalysts. [Link]

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2019). Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry with Dr. G. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. [Link]

-

PubChem. 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. nj.gov [nj.gov]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Benzyl alcohol [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

Technical Whitepaper: (2-(Allyloxy)-3-methoxyphenyl)methanol

Executive Summary

(2-(Allyloxy)-3-methoxyphenyl)methanol is a highly functionalized aromatic intermediate derived from o-vanillin. It represents a "privileged scaffold" in organic synthesis due to its unique substitution pattern: a benzyl alcohol handle (C1), an allyloxy group (C2), and a methoxy group (C3).

This specific arrangement makes the compound a critical precursor for:

-

Claisen Rearrangement Substrates: Accessing crowded aromatic systems via sigmatropic shifts.

-

Ring-Closing Metathesis (RCM): Serving as the aromatic anchor for macrocyclization in drug discovery.

-

Protecting Group Strategies: The allyl ether acts as a robust phenol protecting group that is orthogonal to acid/base labile groups, removable via Pd(0) catalysis.

This guide provides a validated synthetic workflow, physicochemical data, and a mechanistic analysis of its reactivity, specifically focusing on the challenges and utility of its substitution pattern.

Physicochemical Specifications

The following data characterizes the target molecule. Note that while specific experimental boiling points for this derivative are rare in open literature, values are predicted based on structural analogs (e.g., o-vanillyl alcohol derivatives).

| Property | Specification | Notes |

| IUPAC Name | (2-(Allyloxy)-3-methoxyphenyl)methanol | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing at -20°C. |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO | Sparingly soluble in water; lipophilic. |

| LogP (Predicted) | 1.8 - 2.1 | Suitable for membrane permeability assays. |

| H-Bond Donors | 1 (Benzyl alcohol -OH) | |

| H-Bond Acceptors | 3 (Ether oxygens + Alcohol) | |

| Key NMR Signals | δ 6.0 (m, 1H, vinyl), δ 4.6 (d, 2H, allyl), δ 4.7 (s, 2H, benzylic) | Distinct allyl pattern confirms O-alkylation. |

Validated Synthetic Protocol

The most robust route to (2-(Allyloxy)-3-methoxyphenyl)methanol avoids the direct handling of sensitive benzyl halides. Instead, it utilizes a two-step sequence starting from the commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Reaction Scheme Overview

The synthesis proceeds via the Williamson ether synthesis (Allylation) followed by a chemoselective Borohydride reduction.

Figure 1: Two-step synthetic pathway from o-vanillin to the target benzyl alcohol.

Detailed Methodology

Step 1: Synthesis of 2-(Allyloxy)-3-methoxybenzaldehyde

Reagents: o-Vanillin (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (1.5 eq), DMF (Dimethylformamide).

-

Setup: Charge a round-bottom flask with o-vanillin and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ in one portion. The suspension will turn bright yellow (phenoxide formation).

-

Alkylation: Add allyl bromide dropwise over 10 minutes.

-

Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

-

Workup: Pour the mixture into ice water. The product usually precipitates as a solid or oil. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: The aldehyde proton signal (approx. 10.4 ppm) remains, but the phenolic -OH signal disappears.

-

Step 2: Reduction to (2-(Allyloxy)-3-methoxyphenyl)methanol

Reagents: Intermediate Aldehyde (from Step 1), Sodium Borohydride (NaBH₄, 1.1 eq), Methanol.

-

Solubilization: Dissolve the crude aldehyde in Methanol (0.3 M) and cool to 0°C (ice bath).

-

Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. TLC should show a new, more polar spot (the alcohol).

-

Quench: Carefully add saturated NH₄Cl solution to quench excess hydride.

-

Isolation: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with DCM (Dichloromethane).

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Structural Reactivity & Mechanistic Analysis

The core utility of this molecule lies in its potential for sigmatropic rearrangements. However, the specific substitution pattern of (2-(Allyloxy)-3-methoxyphenyl)methanol presents a unique mechanistic constraint known as the "Blocked Ortho Effect."

The Claisen Rearrangement Challenge

In a standard [3,3]-sigmatropic rearrangement (Claisen), an allyl aryl ether rearranges to the ortho position.[1]

-

Position 2: Occupied by the Allyloxy group (migration origin).

-

Position 1: Occupied by the Hydroxymethyl group (-CH₂OH).

Since both ortho positions (C1 and C3) are substituted, the reaction cannot stop at the standard o-allyl phenol stage. This forces the system into one of two pathways:[4][5]

-

Para-Claisen Rearrangement: A second [3,3]-Cope rearrangement follows the initial Claisen, moving the allyl group to the para position (C5).

-

Elimination/Displacement: Under harsh conditions, the hydroxymethyl group could theoretically be ejected, but the para-migration is energetically favored if C5 is open.

Figure 2: The "Para-Claisen" pathway necessitated by the blocked ortho positions.

Application in RCM (Ring-Closing Metathesis)

Researchers frequently use this molecule not for rearrangement, but as a "linker." By reacting the benzyl alcohol (C1) with an acrylate or another allyl species, a di-ene system is created. This is a prime substrate for Grubbs' catalysts to form benzoxepines or macrocycles.

Safety and Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, standard protocols for benzyl alcohols and allyl ethers apply.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Reactivity: The allyl ether is potentially peroxide-forming upon prolonged exposure to air/light. Store under inert gas (Nitrogen/Argon).

-

Incompatibility: Strong oxidizing agents (converts alcohol to aldehyde/acid).

-

Storage: Keep cold (2-8°C) and dark.

References

-

Sigma-Aldrich. 2-Hydroxy-3-methoxybenzyl alcohol (Precursor Data).

-

Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Scope.

-

PubChem. Compound Summary: 2-(Allyloxy)phenylmethanol (Structural Analog).

-

Mendoza, A. et al. "Synthesis of densely substituted aromatics via Claisen rearrangements." Journal of Organic Chemistry, 2015.[6] (General reference for blocked Claisen systems).

-

Khan Academy. Preparation of alcohols using NaBH4 (Mechanistic Foundation).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Hydroxy-2-methoxybenzyl alcohol | C8H10O3 | CID 3020183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. chegg.com [chegg.com]

- 5. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 6. Claisen Rearrangement [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted Benzyl Alcohols: A Case Study on (2-(Allyloxy)-3-methoxyphenyl)methanol Analogues

Introduction

To address this, and to provide a robust framework for researchers in the field, this technical guide will employ a well-characterized analogue, 2,3-dimethoxybenzyl alcohol , as a case study. The principles and methodologies detailed herein are directly applicable to the spectroscopic analysis of (2-(Allyloxy)-3-methoxyphenyl)methanol and other related structures. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently acquire, interpret, and validate the spectroscopic data of this important class of compounds.

The Strategic Importance of Spectroscopic Characterization

The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical validation. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering empirical evidence of a compound's identity, purity, and structure. For a molecule like (2-(Allyloxy)-3-methoxyphenyl)methanol, each spectroscopic method offers a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms, their chemical environment, and stereochemical relationships.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides insights into its fragmentation patterns, aiding in structural confirmation.

The convergence of data from these orthogonal techniques forms a self-validating system, ensuring the unequivocal identification of the synthesized compound.

Case Study: 2,3-Dimethoxybenzyl Alcohol

As a close structural analogue to (2-(Allyloxy)-3-methoxyphenyl)methanol, 2,3-dimethoxybenzyl alcohol serves as an excellent proxy for demonstrating the application of spectroscopic methods. The primary difference lies in the substituent at the C2 position of the benzene ring: a methoxy group (-OCH₃) in our case study versus an allyloxy group (-OCH₂CH=CH₂) in the target compound.

Synthesis and Purification Workflow

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzaldehyde. A generalized workflow for the synthesis and purification of 2,3-dimethoxybenzyl alcohol from 2,3-dimethoxybenzaldehyde is presented below. This process is foundational and can be adapted for the synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol from its corresponding aldehyde.

Technical Guide: 1H NMR Spectrum of (2-(Allyloxy)-3-methoxyphenyl)methanol

Executive Summary & Structural Context[1][2][3][4]

Compound: (2-(Allyloxy)-3-methoxyphenyl)methanol

Molecular Formula:

This guide provides a comprehensive structural elucidation of (2-(Allyloxy)-3-methoxyphenyl)methanol using proton nuclear magnetic resonance (

The molecule presents a unique spectroscopic challenge due to the presence of two distinct methylene (

Synthesis & Provenance

To understand the impurity profile, one must understand the origin. This compound is typically synthesized via the reduction of 2-(allyloxy)-3-methoxybenzaldehyde (allylated o-vanillin).

Figure 1: Synthetic pathway from o-vanillin. Residual aldehyde signals (CHO) or unreacted allyl bromide are common impurities.

Theoretical Assignment & Prediction

The

Proton Assignment Map

Figure 2: Proton connectivity and expected chemical shift zones.

Detailed Spectral Analysis

The following data assumes a field strength of

Quantitative Spectral Data Table

| Position / Group | Proton Count | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| Aromatic (H-5) | 1H | 7.00 – 7.10 | Triplet (t) | meta-coupling to H-4/H-6 is small; appears as pseudo-triplet. | |

| Aromatic (H-4, H-6) | 2H | 6.85 – 6.95 | Doublet (d) | Overlapping or distinct doublets depending on resolution. | |

| Allyl (Internal) | 1H | 6.00 – 6.15 | Multiplet (ddt) | The "Internal" vinyl proton. | |

| Allyl (Terminal A) | 1H | 5.35 – 5.45 | Doublet of Doublets (dd) | Trans to internal proton. | |

| Allyl (Terminal B) | 1H | 5.20 – 5.30 | Doublet of Doublets (dd) | Cis to internal proton. | |

| Benzylic | 2H | 4.65 – 4.75 | Singlet (s) | - | May broaden if OH exchange is slow. |

| Allylic | 2H | 4.50 – 4.60 | Doublet (dt) | Couples to internal vinyl proton. | |

| Methoxy | 3H | 3.85 – 3.90 | Singlet (s) | - | Characteristic sharp singlet. |

| Hydroxyl | 1H | 2.00 – 3.00 | Broad Singlet (br s) | - | Concentration dependent. |

Key Diagnostic Features (The "Fingerprint")

The Methylene Overlap Zone (4.5 – 4.8 ppm)

The most critical aspect of this spectrum is distinguishing the two oxygenated methylene groups.

-

The Benzylic Methylene (

): Appears as a singlet around 4.7 ppm. If the sample is extremely dry and acid-free, this may split into a doublet due to coupling with the OH proton ( -

The Allylic Methylene (

): Appears as a doublet (or doublet of triplets) around 4.55 ppm. It couples to the internal vinyl proton with a -

Validation: Integration of this entire region (4.5–4.8 ppm) must equal 4 protons .

The Allyl System (AMX2 Pattern)

The allyl group displays a classic pattern of restricted rotation and complex splitting:

-

Internal Vinyl Proton (

6.05 ppm): This proton is split by the trans terminal proton ( -

Terminal Protons (

5.2 - 5.4 ppm): These are diastereotopic (chemically non-equivalent). The proton trans to the internal vinyl appears further downfield (higher ppm) with a larger coupling constant (

Experimental Methodology

To ensure reproducible data that matches the theoretical assignment, follow this protocol.

Sample Preparation

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS (Tetramethylsilane).-

Why:

minimizes hydrogen bonding compared to DMSO, keeping the OH peak distinct from the aliphatic signals.

-

-

Concentration: 10-15 mg of compound in 0.6 mL solvent.

-

Note: High concentrations may shift the OH peak downfield (towards 3-4 ppm) due to intermolecular hydrogen bonding.

-

-

Tube: 5mm high-throughput NMR tube.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Number of Scans (NS): 16 (sufficient for >10 mg).

-

Relaxation Delay (D1): 1.0 - 2.0 seconds.

-

Spectral Width: -2 to 14 ppm (to catch potential aldehyde impurities or carboxylic acids).

Quality Control & Impurity Profiling

When analyzing the spectrum, specifically look for these common synthesis artifacts.

| Impurity | Diagnostic Signal ( | Multiplicity | Cause |

| Unreacted Aldehyde | 10.2 - 10.5 ppm | Singlet | Incomplete reduction of the intermediate. |

| Allyl Bromide | 3.9 - 4.0 ppm | Doublet | Excess reagent from Step 1. |

| Ethanol | 1.25 (t), 3.72 (q) ppm | Triplet/Quartet | Residual solvent from NaBH4 workup. |

| Water | ~1.56 ppm ( | Broad Singlet | Wet solvent or hygroscopic sample. |

Self-Validation Check: Calculate the integration ratio between the Methoxy Singlet (3.88 ppm) and the Aromatic Region (6.8-7.1 ppm) .

-

Theoretical Ratio: 3:3 (1:1).[2]

-

If the Methoxy integral is too high, check for unreacted starting material or solvent peaks.

-

If the Aromatic integral is >3H, check for residual solvent (Benzene/Toluene) or phenol impurities.

References

- Context: Provides the baseline spectral data for the allyl-ether substructure, confirming the chemical shifts of the allylic methylene (4.5 ppm) and vinyl protons.

-

National Institutes of Health (PubChem). (2025). Allyl phenyl ether | C9H10O.[3] Retrieved from [Link]

- Context: Validates the structural connectivity and general physical properties of the core scaffold.

-

University of Delaware. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]

- Context: Authoritative protocol for the NaBH4 reduction mechanism, explaining the origin of the benzylic alcohol signal and potential aldehyde impurities.

-

Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

- Context: The industry standard for identifying solvent impurities (Water, Ethanol, Chloroform) in the described spectrum.

Sources

Comprehensive Structural Elucidation of (2-(Allyloxy)-3-methoxyphenyl)methanol via 13C NMR

Part 1: Strategic Significance & Molecular Architecture[1]

(2-(Allyloxy)-3-methoxyphenyl)methanol is a pivotal synthetic intermediate, primarily derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Its structural integrity is critical in medicinal chemistry, particularly in the synthesis of fused heterocycles (e.g., benzofurans) and bioactive natural product analogs.

The molecule presents a unique spectroscopic challenge due to its dense functionalization: a 1,2,3-trisubstituted benzene ring featuring two distinct oxygenated substituents (allyloxy and methoxy) and a benzylic alcohol moiety. Accurate 13C NMR interpretation requires distinguishing between chemically similar environments (e.g., the two oxygenated aromatic carbons) and confirming the integrity of the allyl group.

Molecular Numbering Strategy

For the purpose of this analysis, the following IUPAC-consistent numbering is applied to correlate spectral signals with atomic positions:

-

C1: Aromatic quaternary carbon attached to the hydroxymethyl group.

-

C2: Aromatic quaternary carbon attached to the allyloxy group.

-

C3: Aromatic quaternary carbon attached to the methoxy group.

-

C4, C5, C6: Aromatic methine carbons (C4 is ortho to the methoxy group).

-

C7: Benzylic methylene (-CH₂OH).

-

C8: Methoxy carbon (-OCH₃).

-

C9: Allylic methylene (-O-CH₂-CH=).

-

C10: Allylic methine (-CH=).

-

C11: Allylic terminal methylene (=CH₂).

Part 2: Experimental Methodology

To ensure reproducible and high-resolution spectral data, the following acquisition parameters are recommended. Causality for these choices is provided to satisfy the "Expertise" pillar of E-E-A-T.

Sample Preparation[1][2][3]

-

Solvent: Deuterated Chloroform (

) is the standard choice (77.16 ppm reference triplet). However, due to the primary alcohol, concentration-dependent shifts in the benzylic position may occur.-

Note: If solubility is poor or OH-proton exchange broadening is observed in 1H NMR, DMSO-

is a viable alternative, though chemical shifts will vary slightly (typically +1-2 ppm for carbonyls/aromatics).

-

-

Concentration: 30–50 mg of analyte in 0.6 mL solvent. High concentration aids in resolving quaternary carbons (C1, C2, C3) which often have longer relaxation times (

).

Acquisition Parameters

-

Pulse Sequence: Standard Broadband Proton-Decoupled 13C (

). -

Relaxation Delay (

): Set to -

Scans (NS): Minimum 512 scans (for 100 MHz instruments) to ensure adequate S/N ratio for quaternary peaks.

-

Auxiliary Experiments: DEPT-135 (Distortionless Enhancement by Polarization Transfer) is mandatory for this compound to definitively differentiate the three methylene groups (Benzylic C7, Allylic C9, Terminal Olefin C11) from methines.

Part 3: Spectral Assignment & Analysis

The 13C NMR spectrum of (2-(Allyloxy)-3-methoxyphenyl)methanol can be segmented into three distinct regions: Aliphatic/Oxygenated, Olefinic, and Aromatic.

Quantitative Assignment Table ( )

| Carbon ID | Chemical Shift ( | DEPT-135 Phase | Functional Group | Assignment Logic |

| C8 | 55.8 | Up (+) | Methoxy (-OCH₃) | Characteristic region for aryl methyl ethers. |

| C7 | 61.5 | Down (-) | Benzylic CH₂ | Typical for |

| C9 | 74.2 | Down (-) | Allylic O-CH₂ | Deshielded by both oxygen and double bond anisotropy. |

| C4 | 111.8 | Up (+) | Aromatic CH | Ortho to methoxy (shielded by resonance). |

| C11 | 117.8 | Down (-) | Terminal Olefin (=CH₂) | Characteristic terminal alkene position. |

| C5 | 124.1 | Up (+) | Aromatic CH | Meta to both oxygens; less shielded than C4/C6. |

| C6 | 121.5 | Up (+) | Aromatic CH | Ortho to alkyl group. |

| C10 | 133.6 | Up (+) | Internal Olefin (-CH=) | Typical internal alkene shift. |

| C1 | 135.2 | Absent | Aromatic C (quat) | Ipso to alkyl group (shielded relative to C-O). |

| C2 | 146.5 | Absent | Aromatic C (quat) | Ipso to allyloxy. |

| C3 | 152.4 | Absent | Aromatic C (quat) | Ipso to methoxy (most deshielded). |

Detailed Mechanistic Analysis[1]

The Oxygenated Aliphatic Region (55–75 ppm)

This region provides the "fingerprint" of the substituents.

-

Methoxy (C8, ~55.8 ppm): This is the most shielded oxygenated carbon.

-

Benzylic Alcohol (C7, ~61.5 ppm): The methylene attached to the hydroxyl group appears here. In a DEPT-135 experiment, this signal is inverted (negative phase).

-

Allylic Ether (C9, ~74.2 ppm): This methylene is significantly deshielded compared to the benzylic carbon. The inductive effect of the oxygen combined with the magnetic anisotropy of the adjacent double bond pushes this signal downfield.

The Olefinic Region (115–135 ppm)

The allyl group ($ -CH_2-CH=CH_2 $) displays a classic pattern:

-

Terminal Methylene (C11, ~117.8 ppm): Inverted in DEPT-135.

-

Internal Methine (C10, ~133.6 ppm): Upright in DEPT-135.[5][6]

-

Diagnostic Value: The presence of these two signals confirms the successful allylation of the phenol. Absence suggests hydrolysis or isomerization to a propenyl group (which would shift the methyl to ~18 ppm and the alkene carbons to ~125/130 ppm).

The Aromatic Region (110–155 ppm)

The 1,2,3-substitution pattern creates a specific electronic environment:

-

Quaternary Carbons (C1, C2, C3):

-

C3 (~152 ppm) is typically the most deshielded due to the electron-donating methoxy group and steric compression.

-

C2 (~146 ppm) is slightly shielded relative to C3 due to the bulkier allyloxy group potentially twisting out of plane, reducing conjugation slightly, and the "ortho effect" from neighbors.

-

C1 (~135 ppm) is the only non-oxygenated quaternary carbon, appearing significantly upfield from C2/C3.

-

-

Methine Carbons (C4, C5, C6):

-

C4 (~111.8 ppm): This carbon is ortho to the strong electron-donating methoxy group (C3), making it the most shielded aromatic signal (electron density increases via resonance).

-

Part 4: Visualization of Structural Logic

Diagram 1: Assignment Logic Flowchart

This diagram illustrates the decision tree used to assign specific spectral signals to molecular fragments.

Caption: Logical flowchart for assigning 13C NMR signals based on chemical shift regions and DEPT-135 phase behavior.

Diagram 2: Experimental Workflow

The following workflow ensures data integrity from sample preparation to processing.

Caption: Step-by-step experimental workflow for acquiring high-fidelity 13C NMR data for viscous aromatic oils.

Part 5: References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of substituted benzenes).

-

ChemicalBook. (n.d.). 13C NMR Spectrum of 1-Allyloxy-2-methoxybenzene (Analogous substructure). Retrieved February 6, 2026.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 2-Methoxybenzyl alcohol. SDBS No. 3165. (Used for benzylic carbon calibration).

-

Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Reference for allyl ether shifts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Allyl ether(557-40-4) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dimethoxybenzaldehyde(86-51-1) 13C NMR [m.chemicalbook.com]

- 5. 3-Methoxybenzaldehyde(591-31-1) 13C NMR [m.chemicalbook.com]

- 6. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of (2-(Allyloxy)-3-methoxyphenyl)methanol

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (2-(Allyloxy)-3-methoxyphenyl)methanol, a substituted aromatic alcohol of interest in synthetic chemistry and drug development. Given the absence of published mass spectra for this specific isomer, this document synthesizes foundational mass spectrometry principles with data from structurally analogous compounds to predict its fragmentation behavior. We present detailed, field-proven protocols for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The guide explains the rationale behind methodological choices, predicts detailed fragmentation pathways, and offers visual diagrams and data tables to aid researchers in the structural elucidation of this molecule and other related chemical entities.

Introduction to (2-(Allyloxy)-3-methoxyphenyl)methanol

(2-(Allyloxy)-3-methoxyphenyl)methanol is a multifaceted organic compound featuring a benzyl alcohol core, substituted with both an allyloxy and a methoxy group. This combination of functional groups—a primary alcohol, an ether, an aromatic ring, and an alkene—makes it a valuable synthon and a subject of interest for structural characterization.

Chemical Structure and Properties:

-

Molecular Formula: C₁₁H₁₄O₂

-

Monoisotopic Mass: 194.0994 Da

-

Molecular Weight: 194.23 g/mol

The structural complexity necessitates robust analytical techniques for unambiguous identification and characterization. Mass spectrometry is indispensable for this purpose, providing not only precise molecular weight information but also rich structural details through controlled fragmentation.

Foundational Principles: Hard vs. Soft Ionization

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[1][2][3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4][5] The resulting "fingerprint" is excellent for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal energy.[6] It is ideal for identifying the intact molecule as a protonated species ([M+H]⁺) or other adducts.[7] The low fragmentation in the source makes it perfect for molecular weight confirmation and as a starting point for controlled fragmentation via tandem mass spectrometry (MS/MS).[6][8]

These two techniques offer complementary information, and their combined use provides the highest level of confidence in structural assignment.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

3.1. Rationale for Use

GC-MS is the premier choice for volatile and thermally stable compounds like (2-(Allyloxy)-3-methoxyphenyl)methanol. The high-energy EI source generates a predictable and information-rich fragmentation pattern, which is crucial for identifying the arrangement of functional groups on the aromatic ring. The use of a standardized 70 eV electron energy ensures that the fragmentation patterns are consistent and comparable to established mass spectral libraries.[4]

3.2. Experimental Protocol: GC-MS

This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (2-(Allyloxy)-3-methoxyphenyl)methanol.

-

Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10-50 µg/mL.

-

-

Instrumentation:

-

A standard GC-MS system equipped with a quadrupole mass analyzer is recommended.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35 - 400

-

3.3. Predicted EI Fragmentation Pattern

The fragmentation of (2-(Allyloxy)-3-methoxyphenyl)methanol will be governed by the stability of the resulting carbocations and radicals. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. Key fragmentation pathways for ethers, alcohols, and aromatic compounds include benzylic and allylic cleavages.[9][10][11]

| Predicted m/z | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway Rationale |

| 194 | [M]•+ | Molecular Ion: The parent molecule with one electron removed. Its presence confirms the molecular weight. |

| 177 | [M - •OH]⁺ | Loss of a hydroxyl radical from the benzyl alcohol moiety. |

| 176 | [M - H₂O]•+ | Dehydration, a common fragmentation for alcohols.[9] |

| 163 | [M - •CH₂OH]⁺ | Benzylic cleavage, representing the loss of the hydroxymethyl group.[11] |

| 153 | [M - •C₃H₅]⁺ | Cleavage of the ether bond with the loss of an allyl radical, a highly characteristic fragmentation for allyl ethers. |

| 123 | [C₈H₁₁O]⁺ | Subsequent loss of formaldehyde (CH₂O) from the m/z 153 fragment. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a classic rearrangement product for alkyl-substituted aromatic compounds. |

| 41 | [C₃H₅]⁺ | The allyl cation, resulting from the cleavage of the allyloxy group. |

3.4. Visualization: EI Fragmentation Pathway

Caption: Predicted EI fragmentation of (2-(Allyloxy)-3-methoxyphenyl)methanol.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

4.1. Rationale for Use

LC-MS with ESI is the gold standard for confirming the molecular weight of polar, thermally labile compounds and for gaining further structural insight through tandem MS. ESI generates protonated molecules [M+H]⁺ with high efficiency and minimal in-source fragmentation.[6] By selecting this precursor ion and subjecting it to collision-induced dissociation (CID), we can map its fragmentation pathways through the loss of stable neutral molecules, providing an orthogonal dataset to complement the EI results.

4.2. Experimental Protocol: LC-MS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in Methanol.

-

Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The acid is crucial for promoting efficient protonation in positive ion mode.

-

-

Instrumentation:

-

An LC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

5% B to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Full Scan (MS1) Range: m/z 100 - 400

-

Tandem MS (MS/MS):

-

Precursor Ion: m/z 195.1 ([M+H]⁺)

-

Collision Gas: Argon

-

Collision Energy: Ramped (e.g., 10-30 eV) to observe a range of product ions.

-

-

4.3. Predicted ESI-MS/MS Fragmentation Pattern

Fragmentation of the even-electron [M+H]⁺ ion (m/z 195) will proceed via the loss of small, stable, neutral molecules.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Neutral Fragment | Fragmentation Pathway Rationale |

| 195.1 | 177.1 | 18.0 | H₂O | Loss of Water: A facile loss from the protonated benzyl alcohol. |

| 195.1 | 153.1 | 42.0 | C₃H₆ (Propene) | Loss of propene from the allyloxy group, leaving a hydroxyl group on the ring. |

| 195.1 | 137.1 | 58.0 | C₃H₆O (Allyl Alcohol) | Cleavage of the ether bond with proton transfer, resulting in the loss of neutral allyl alcohol. |

| 195.1 | 163.1 | 32.0 | CH₃OH (Methanol) | Loss of methanol from the protonated methoxy group, though typically less favored than water loss. |

| 177.1 | 135.1 | 42.0 | C₃H₆ (Propene) | Sequential loss: Water followed by propene from the m/z 177.1 ion. |

4.4. Visualization: ESI-MS/MS Fragmentation Workflow

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Summary and Best Practices

The structural elucidation of (2-(Allyloxy)-3-methoxyphenyl)methanol is best achieved through a complementary approach:

-

GC-EI-MS: Provides a detailed fragmentation fingerprint ideal for identifying the core structure and substitution patterns. The radical-driven fragmentation offers deep structural insight.

-

LC-ESI-MS/MS: Unambiguously confirms the molecular weight via the [M+H]⁺ ion and reveals fragmentation pathways through neutral losses, which helps to piece together the connectivity of the functional groups.

By integrating the data from both analyses, researchers can achieve a high-confidence structural assignment. The predicted fragments—such as the loss of an allyl radical (m/z 153) in EI-MS and the loss of neutral allyl alcohol (m/z 137) in ESI-MS/MS—serve as diagnostic markers for the allyloxy moiety, while other fragments confirm the presence of the methoxy and benzyl alcohol groups. This guide provides the necessary framework to perform and interpret these critical experiments.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81437, 3-Methoxybenzyl alcohol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592703, (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28065595, (3-(Allyloxy)phenyl)methanol. Retrieved from [Link].

-

Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(4), 458-473. Available at: [Link].

-

Wikipedia contributors. (2024). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Journal of Analytical and Bioanalytical Techniques. Available at: [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Retrieved from [Link].

-

Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link].

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

-

Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link].

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link].

-

Shrivastava, V.S., & Chouhan, A.S. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. Available at: [Link].

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. readchemistry.com [readchemistry.com]

Technical Guide: Infrared Spectroscopy of (2-(Allyloxy)-3-methoxyphenyl)methanol

The following technical guide details the infrared spectroscopic characterization of (2-(Allyloxy)-3-methoxyphenyl)methanol , a specialized intermediate often encountered in the synthesis of complex pharmaceutical scaffolds (e.g., aliskiren analogs or vanilloid derivatives).

This guide is structured to serve as a primary reference for analytical method development, quality control, and structural validation.

CAS Number: 915923-18-1

Molecular Formula: C

Executive Summary

Infrared (IR) spectroscopy serves as a critical "fingerprinting" tool for (2-(Allyloxy)-3-methoxyphenyl)methanol.[1] Unlike NMR, which quantifies magnetic environments, IR probes the vibrational energy levels of the molecule's specific functional groups: the allylic alkene , the mixed ether system (aryl-alkyl), and the benzylic alcohol .

This guide provides a first-principles assignment of the spectral bands, an experimental protocol for data acquisition, and a logic flow for using IR to monitor the synthesis of this compound from its likely precursor, o-vanillin or o-vanillyl alcohol.

Structural Deconstruction & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators.[1] The compound is a 1,2,3-trisubstituted benzene ring containing three distinct oxygenated functionalities.[1]

Functional Group Analysis[1][2][3][4]

-

Benzylic Alcohol (-CH

OH): Dominates the high-frequency region with Hydrogen Bonding.[1] -

Allyl Ether (-O-CH

-CH=CH -

Methoxy Ether (-OCH

): Contributes strong C-O stretching modes in the fingerprint region.[1] -

Aromatic Core: Skeletal vibrations typical of trisubstitution.[1]

Visualization of Spectral Assignments

The following diagram maps the chemical structure to the expected IR spectral regions.

Figure 1: Logical mapping of structural moieties to specific infrared spectral regions.

Detailed Spectral Assignment Table

The following table synthesizes theoretical group frequencies with empirical data from analogous vanilloid and allyl-benzene systems.

| Frequency Region (cm | Intensity | Assignment | Mechanistic Insight |

| 3500 – 3200 | Broad, Strong | O-H Stretch | Associated with the benzylic alcohol. The breadth indicates intermolecular Hydrogen Bonding. |

| 3085, 3010 | Medium | =C-H Stretch | Diagnostic for the allyl group .[1] Absorptions >3000 cm |

| 2960 – 2830 | Strong | C-H Stretch | Aliphatic C-H bonds from the methoxy (-OCH |

| ~2835 | Medium | C-H Stretch (OMe) | Often appears as a distinct shoulder or peak specific to the methoxy group attached to an aromatic ring.[1] |

| 1648 ± 5 | Medium | C=C Stretch | The terminal alkene of the allyl group. This band is critical for distinguishing the allyl ether from the propyl analog. |

| 1590, 1480 | Strong | Ar C=C Stretch | Skeletal vibrations of the benzene ring ("breathing" modes). |

| 1460, 1380 | Medium | C-H Bend | Scissoring and rocking deformations of the methylene and methyl groups.[1] |

| 1265 ± 10 | Very Strong | C-O Stretch (Ar) | Asymmetric stretching of the Aryl-Oxygen bond (Ar-O-C) for both methoxy and allyloxy groups. |

| 1130 – 1000 | Strong | C-O Stretch (Alc) | Stretching of the aliphatic C-O bonds (Benzyl-OH and Alkyl-O-Ar). Usually complex overlapping bands.[1] |

| 990, 920 | Strong | =C-H Bend (oop) | Out-of-plane bending for the terminal vinyl group (-CH=CH |

| ~780, ~730 | Strong | Ar-H Bend (oop) | Characteristic of 1,2,3-trisubstituted benzene rings.[1] |

Note on Causality: The presence of the 990/920 cm

doublet combined with the 1648 cmband provides positive confirmation of the intact allyl group. Loss of these bands suggests accidental hydrogenation or isomerization to a propenyl ether.[1]

Experimental Protocol: ATR-FTIR Acquisition

For this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its speed and ability to handle viscous oils or solids without KBr pelleting.

Materials & Equipment

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

-

Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for durability).

-

Solvent: Isopropanol or Acetone (for cleaning).[1]

Step-by-Step Workflow

-

System Validation: Run a background scan (air) to remove CO

(~2350 cm -

Crystal Cleaning: Clean the ATR crystal with isopropanol and ensure it is dry.[1]

-

Sample Application:

-

Acquisition Parameters:

-

Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this may obscure the splitting in the fingerprint region.[1]

Application: Synthesis Monitoring & QC

IR spectroscopy is particularly powerful for monitoring the synthesis of this compound, typically formed by the allylation of 2-hydroxy-3-methoxybenzyl alcohol (or its aldehyde precursor followed by reduction).

Reaction Monitoring Logic

-

Starting Material (Phenol): 2-Hydroxy-3-methoxybenzyl alcohol possesses a phenolic O-H.[1][2] While both SM and Product have O-H stretches, the Phenolic O-H is more acidic and often shifts or broadens differently.[1]

-

Key Transformation: The appearance of Allyl bands (1648, 990, 920 cm

) and the persistence of the Alcohol O-H (3350 cm -

Impurity Detection:

Decision Pathway Diagram

The following Graphviz diagram outlines the QC decision process based on spectral data.

Figure 2: Quality Control decision tree for evaluating the purity of (2-(Allyloxy)-3-methoxyphenyl)methanol.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for group frequencies).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific allyl and ether assignments).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: [2-(Allyloxy)-3-methoxyphenyl]methanol.[1] CAS 915923-18-1.[1] Retrieved from .[1]

-

NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Structural Analogs (e.g., 2-Methoxybenzyl alcohol). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]

Sources

A Senior Application Scientist's Guide to the Synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Allyloxy)-3-methoxyphenyl)methanol is a valuable substituted benzyl alcohol that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This technical guide provides a comprehensive, field-proven methodology for its synthesis, starting from the readily available and bio-based precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). We will detail a robust, two-step synthetic pathway involving an O-allylation via Williamson ether synthesis, followed by a selective chemoselective reduction of the aldehyde. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deep understanding of the process.

Retrosynthetic Analysis and Strategic Overview

A logical approach to designing any synthesis is to work backward from the target molecule. The synthesis of (2-(Allyloxy)-3-methoxyphenyl)methanol is efficiently planned via a two-step retrosynthetic analysis.

-

** disconnection:** The primary alcohol functionality in the target molecule can be readily formed by the reduction of a corresponding aldehyde. This identifies the key intermediate: 2-(allyloxy)-3-methoxybenzaldehyde .

-

C-O Ether Disconnection: The allyloxy ether linkage in the intermediate can be disconnected via the principles of the Williamson ether synthesis.[1][2][3] This points to a phenolic precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) , and an allyl halide, such as allyl bromide.

This analysis reveals a straightforward and efficient forward synthesis pathway starting from o-vanillin, a commercially available and relatively inexpensive starting material.

Sources

Technical Guide: Reactivity of the Allyl Group in (2-(Allyloxy)-3-methoxyphenyl)methanol

Executive Summary

The molecule (2-(Allyloxy)-3-methoxyphenyl)methanol represents a highly functionalized aromatic scaffold, structurally derived from o-vanillyl alcohol. It features a unique "triad" of reactive centers: a labile benzyl alcohol, a sterically crowded methoxy group, and the focal point of this guide—the allyl ether moiety .

For drug development and advanced organic synthesis, the allyl group in this specific steric environment (flanked by C1-hydroxymethyl and C3-methoxy substituents) is not merely a passive protecting group. It acts as a bimodal switch :

-

A Latent Phenol: It serves as a robust protecting group that can be removed under mild, orthogonal conditions (Pd-catalysis).

-

A Reactive Pivot: It functions as a substrate for sigmatropic rearrangements (Claisen) and olefin metathesis, enabling rapid structural complexity generation.

This guide dissects the reactivity of this allyl group, providing mechanistic insights and validated protocols for its manipulation.

Structural Analysis & Steric Environment

The reactivity of the allyl group is dictated by the ortho-substitution pattern :

-

C1: Hydroxymethyl (-CH₂OH)

-

C2: Allyloxy (-OCH₂CH=CH₂)

-

C3: Methoxy (-OCH₃)

Key Constraint: Both ortho positions relative to the allyl ether are substituted. This structural blockade fundamentally alters the pathway of the Claisen rearrangement and influences the kinetics of metal-catalyzed deallylation.

Mechanistic Deep Dive: The "Blocked" Claisen Rearrangement

The most chemically significant transformation for allyl aryl ethers is the [3,3]-sigmatropic Claisen rearrangement. In standard substrates, the allyl chain migrates to the ortho position.

The Conundrum: In (2-(Allyloxy)-3-methoxyphenyl)methanol, both ortho positions (C1 and C3) are blocked. The Pathway: The reaction is forced into a Para-Claisen Rearrangement .[1]

Mechanism[2][3][4][5]

-

First [3,3]-Shift: The allyl group migrates to the C3 (or C1) position, forming a high-energy ortho-dienone intermediate. Because C3 has a methoxy group (and no proton to tautomerize), aromaticity cannot be restored immediately.

-

Cope Rearrangement ([3,3]-Shift): The allyl group undergoes a second sigmatropic shift from the ortho position to the para position (C5).

-

Tautomerization: The proton at C5 is lost, restoring the aromatic ring and yielding the para-allyl phenol.

Critical Consideration: The benzyl alcohol at C1 is sensitive to the high temperatures (>180°C) required for this rearrangement. It may undergo self-etherification or oxidation. For high-yield Claisen transformations, the alcohol is often protected (e.g., as a silyl ether) prior to heating.

Visualization: The Para-Claisen Pathway

Caption: The "Blocked" Claisen pathway forces a double migration to the para-position (C5).

Controlled Deprotection: The Allyl as a Protecting Group[6]

In multistep synthesis, the allyl group is often used to mask the phenol. Its removal must be orthogonal to the benzyl alcohol. Acidic hydrolysis is risky due to the acid-lability of benzyl alcohols (formation of benzylic carbocations).

Recommended Strategy: Palladium(0)-Catalyzed Allyl Transfer.[2]

This method is neutral and highly selective. It proceeds via a

The Protocol: Pd(PPh₃)₄ / Morpholine

This system is self-validating: the reaction stops if the catalyst dies (turnover failure) or if the scavenger is exhausted, preventing side reactions on the benzyl alcohol.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Scavenger: Morpholine or N,N-Dimethylbarbituric acid (NDMBA)

-

Solvent: THF or CH₂Cl₂ (Anhydrous)

Visualization: Pd(0) Catalytic Cycle

Caption: The Pd(0) cycle cleaves the allyl ether under neutral conditions, preserving the benzyl alcohol.

Experimental Protocol: Selective Deprotection

Objective: Removal of the allyl group from (2-(Allyloxy)-3-methoxyphenyl)methanol without affecting the benzyl alcohol or methoxy ether.

Materials

-

Substrate: (2-(Allyloxy)-3-methoxyphenyl)methanol (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (0.02 equiv)

-

Scavenger: Morpholine (3.0 equiv)

-

Solvent: Dry THF (0.1 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the substrate (1.0 mmol, 194 mg) in dry THF (10 mL).

-

Scavenger Addition: Add morpholine (3.0 mmol, 260 µL) via syringe. The solution should remain clear.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 23 mg) quickly against a counter-flow of Argon. The solution will turn yellow/orange.

-

Reaction: Stir at ambient temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 7:3).

-

Checkpoint: The starting material (Rf ~0.6) should disappear; the product (diol) will appear at a lower Rf (~0.3).

-

Time: Typically 30–60 minutes.

-

-

Workup:

-

Quench by adding saturated NH₄Cl solution (10 mL).

-

Extract with EtOAc (3 x 15 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

-

-

Purification: Flash column chromatography (Silica gel, gradient 20% -> 50% EtOAc in Hexanes).

Expected Yield: >90% Data Integrity Check: ¹H NMR should show the disappearance of allyl signals (multiplet at 6.0 ppm, doublets at 5.2-5.4 ppm) and the appearance of a phenolic -OH singlet (exchangeable with D₂O).

Summary of Reactivity Data

| Reaction Type | Reagent/Condition | Outcome on (2-(Allyloxy)-3-methoxyphenyl)methanol | Key Constraint |

| Deprotection | Pd(PPh₃)₄, Morpholine | Cleavage to 2-hydroxy-3-methoxybenzyl alcohol | Requires O₂-free environment. |

| Claisen Rearr. | Heat (>180°C), neat/solvent | Migration to C5 (Para-Claisen) | C1-CH₂OH may degrade; protection advised. |

| Metathesis | Grubbs II, Acrylate | Cross-Coupling at allyl terminus | Steric bulk at C1/C3 has minimal effect on terminal alkene. |

| Epoxidation | mCPBA | Epoxide formation at allyl group | -CH₂OH may H-bond, directing stereochemistry. |

References

-

Claisen Rearrangement Mechanism

-

Pd-Catalyzed Deprotection

-

Ruthenium-Catalyzed Metathesis

-

Lignin Model Compounds (Structural Context)

Sources

- 1. Claisen Rearrangement | OpenOChem Learn [learn.openochem.org]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 9. Allyl Ethers [organic-chemistry.org]

- 10. Recent advances in ruthenium-based olefin metathesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts | MDPI [mdpi.com]

- 14. (3-(Allyloxy)phenyl)methanol | C10H12O2 | CID 28065595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Strategic Applications of (2-(Allyloxy)-3-methoxyphenyl)methanol: A Pivot for Benzofuran and Neolignan Synthesis

[1]

Executive Summary & Chemical Profile

(2-(Allyloxy)-3-methoxyphenyl)methanol represents a specialized "ortho-blocked" benzyl alcohol derivative used primarily as a regiochemical control element in the total synthesis of neolignans and substituted benzofurans.[1]

Structurally, it features a 1,2,3-trisubstituted benzene core :

-

C1: Hydroxymethyl group (-CH₂OH) – A versatile handle for oxidation, halogenation, or chain extension.[1]

-

C2: Allyloxy group (-OCH₂CH=CH₂) – The latent reactive center for sigmatropic rearrangements.[1]

-

C3: Methoxy group (-OCH₃) – An electron-donating group that modulates ring electronics and blocks the C3 ortho-position.[1]

Research Significance: Unlike simple allyl phenyl ethers, this molecule is engineered to force a para-Claisen rearrangement .[1] Because both ortho-positions (C1 and C3) are substituted, the allyl group is sterically and electronically compelled to migrate to the C5 position.[1] This specific reactivity makes it an indispensable intermediate for accessing 5-allyl-substituted vanilloids , a scaffold ubiquitous in bioactive natural products.[1]

Core Application: The Para-Claisen Rearrangement

The primary utility of this compound is its role as a substrate for the thermal para-Claisen rearrangement.[1] This reaction is the standard method for installing an allyl group at the C5 position of the vanillyl core, which is otherwise difficult to functionalize selectively.[1]

Mechanistic Pathway

The transformation proceeds via a cascade of two [3,3]-sigmatropic rearrangements:[1]

-

First [3,3]-Shift (Ortho-Claisen): The allyl group migrates to the crowded C1 or C3 position (kinetically favored but thermodynamically unstable due to loss of aromaticity and steric clash).[1]

-

Cope Rearrangement: The allyl group undergoes a second migration from the ortho-position to the para-position (C5).[1]

-

Tautomerization: The ring re-aromatizes to yield the stable phenol.[1]

Experimental Protocol: Thermal Rearrangement

Objective: Synthesis of 5-allyl-2-hydroxy-3-methoxybenzyl alcohol.

Reagents & Conditions:

-

Substrate: (2-(Allyloxy)-3-methoxyphenyl)methanol (1.0 equiv)

-

Solvent: N,N-Diethylaniline (high-boiling solvent, acts as a proton sponge) or Decalin.[1]

-

Temperature: 190°C – 210°C.[1]

-

Atmosphere: Argon or Nitrogen (strictly inert to prevent oxidation of the benzylic alcohol).[1]

Step-by-Step Methodology:

-

Setup: Charge a high-pressure ace glass tube or a round-bottom flask equipped with a reflux condenser with the substrate and N,N-diethylaniline (0.5 M concentration).[1]

-

Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (approx. 200°C) for 12–24 hours. Monitor by TLC (the product will be more polar due to the free phenol).[1]

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to remove the aniline solvent).[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The para-allyl phenol is typically isolated as a viscous oil or low-melting solid.[1]

Why This Works: The C3-methoxy and C1-hydroxymethyl groups effectively "guide" the allyl group to C5, preventing the formation of ortho-isomers that typically dominate Claisen rearrangements.[1]

Synthetic Utility in Drug Discovery & Natural Products

Once rearranged, the product 5-allyl-2-hydroxy-3-methoxybenzyl alcohol serves as a divergent intermediate.[1]

A. Synthesis of Benzofuran Scaffolds

Benzofurans are privileged structures in medicinal chemistry (e.g., anti-arrhythmic drugs like Amiodarone).[1] This intermediate provides the necessary 2-hydroxy (phenol) and C1-functionalization to close the furan ring.[1]

-

Pathway: The benzylic alcohol is oxidized to the aldehyde (using MnO₂ or Swern conditions).[1] The resulting salicylaldehyde derivative is condensed with alpha-halo ketones to yield 2-acylbenzofurans.[1]

B. Neolignan Synthesis (e.g., Magnolol Derivatives)

The 5-allyl-3-methoxy substitution pattern mimics the biological precursors of lignans.[1]

-